(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester and an amide functional group, which contribute to its potential biological activity. This compound is often utilized in peptide synthesis and as a building block in the development of pharmaceuticals.
This compound can be synthesized through various chemical processes, often involving the reaction of amino acids or their derivatives. The specific synthesis routes may vary depending on the desired purity and yield, but they typically involve standard organic synthesis techniques.
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride is classified as an amino acid derivative and can also be categorized under pharmaceuticals due to its applications in drug development. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various biochemical applications.
The synthesis of (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride can be achieved through several methods, including:
A common synthetic route involves the following steps:
The molecular structure of (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride consists of:
The molecular formula is , with a molecular weight of approximately 196.63 g/mol. The compound exhibits chirality due to the presence of stereocenters at both the propanoate and aminopropanamide positions.
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride can participate in various chemical reactions, including:
In peptide synthesis, coupling reactions often utilize activating agents such as carbodiimides to facilitate the formation of peptide bonds efficiently. The reaction conditions are usually optimized for temperature and pH to ensure high yields and purity.
The mechanism of action for (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride primarily involves its role in protein synthesis:
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, which may include antimicrobial and antitumor properties depending on their structural modifications.
Relevant data include melting points and solubility metrics that can vary based on purity levels and specific synthesis methods used.
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride has several scientific uses:
The compound is systematically named as (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride under IUPAC conventions. This nomenclature precisely defines:
C(=O)OC). (R) for each alpha-carbon. Alternative names include methyl D-alanyl-D-alaninate hydrochloride, reflecting its biochemical origin as a homo-chiral dipeptide derivative where both residues are derived from D-alanine. The stereochemical assignment [C@@H] and [C@H] in the SMILES notation C[C@@H](NC(=O)[C@@H](C)N)C(=O)OC.Cl confirms the consistent R-configuration at both stereocenters [1] [6]. This configuration is critical for its role in enantioselective synthesis and biological interactions.
The compound has the molecular formula C7H15ClN2O3, derived through high-resolution mass spectrometry and elemental analysis. Key compositional features include:
Table 1: Molecular Composition Analysis
| Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C) | 7 | 84.07 g/mol |
| Hydrogen (H) | 15 | 15.12 g/mol |
| Chlorine (Cl) | 1 | 35.45 g/mol |
| Nitrogen (N) | 2 | 28.02 g/mol |
| Oxygen (O) | 3 | 48.00 g/mol |
| Total Molecular Weight | 210.66 g/mol |
The calculated molecular weight of 210.66 g/mol matches experimental data from suppliers and analytical reports [1] [2]. This mass is consistent across spectroscopic characterization (e.g., ESI-MS), confirming the absence of solvates or impurities in certified samples (≥95% purity).
While no public X-ray crystallographic data exists for this specific hydrochloride salt, its solid-state structure can be inferred from related D-alanine derivatives:
Experimental techniques like vibrational circular dichroism (VCD) and solution-state NMR (e.g., 1H-13C HSQC) confirm the R,R-configuration and predominant trans-amide conformation in solution. The absence of crystallographic data presents an opportunity for further structural investigation [2].
The biological and physicochemical properties of this compound are highly stereospecific. Key differentiators from its stereoisomers include:
Table 2: Properties by Stereoisomer
| Isomer | Specific Rotation [α]D25 | Melting Point | Biological Relevance |
|---|---|---|---|
| R,R | +35° to +38° (c=1, H2O) | ~200°C (dec.) | Chiral synthon for β-lactam antibiotics |
| S,S | -35° to -38° (c=1, H2O) | ~200°C (dec.) | Low enzymatic recognition |
| R,S/S,R | ~0° (racemate) | ~195°C (dec.) | Amorphous solid; inactive in peptide coupling |
Table 3: Molecular Identity Summary
| Property | Specification |
|---|---|
| IUPAC Name | (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride |
| CAS No. | 105328-90-3 |
| Molecular Formula | C7H15ClN2O3 |
| Molecular Weight | 210.66 g/mol |
| SMILES (Canonical) | Cl.CC@@HC(=O)OC |
| InChI Key | WVSVBOMWSCRPGM-TYSVMGFPSA-N |
| Chiral Centers | 2 (both R-configuration) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1